1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one can be synthesized through several methods. One common method involves the esterification reaction between 4-hydroxy-3,5-dimethoxybenzoic acid and acetone . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
Acetosyringone: Similar structure but with different substitution patterns on the phenyl ring.
Syringaldehyde: Contains an aldehyde group instead of a ketone group.
Vanillin: Contains a single methoxy group and an aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h4-6,13H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAJWEFMQKZRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547749 |
Source
|
Record name | 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112465-51-7 |
Source
|
Record name | 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.